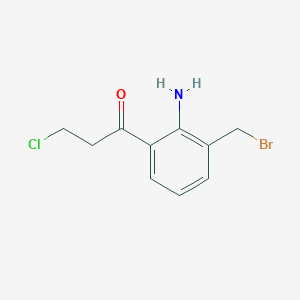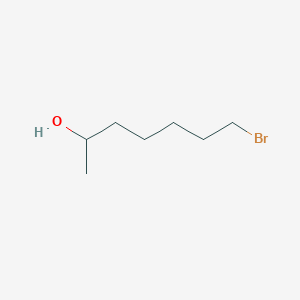
(S)-7-Bromoheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Bromoheptan-2-ol is an organic compound with the molecular formula C7H15BrO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-7-Bromoheptan-2-ol can be synthesized through several methods. One common approach involves the bromination of heptan-2-ol. This reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromoheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form heptan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are used under basic conditions.
Major Products Formed
Oxidation: Heptan-2-one or heptanal.
Reduction: Heptan-2-ol.
Substitution: Various derivatives depending on the nucleophile used, such as 7-hydroxyheptan-2-ol or 7-cyanoheptan-2-ol.
Scientific Research Applications
(S)-7-Bromoheptan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-7-Bromoheptan-2-ol depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing for various substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
7-Bromoheptan-2-ol: The racemic mixture of the compound.
7-Chloroheptan-2-ol: A similar compound with a chlorine atom instead of bromine.
7-Iodoheptan-2-ol: A similar compound with an iodine atom instead of bromine.
Uniqueness
(S)-7-Bromoheptan-2-ol is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its racemic mixture or other halogenated analogs. This makes it valuable in asymmetric synthesis and other applications where chirality is important.
Properties
Molecular Formula |
C7H15BrO |
|---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
7-bromoheptan-2-ol |
InChI |
InChI=1S/C7H15BrO/c1-7(9)5-3-2-4-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
VSZBTMJYHNWNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




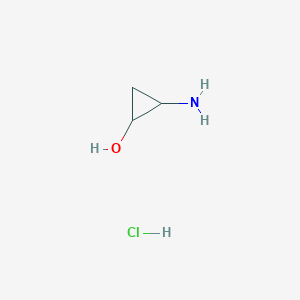

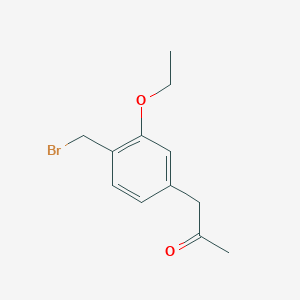
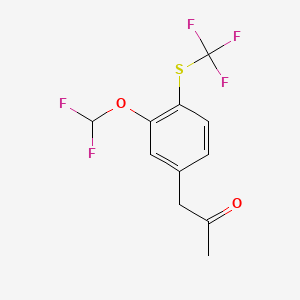



![Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14055353.png)

